molecular formula C22H19N3O2S B4446224 2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine

2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine

Cat. No.: B4446224
M. Wt: 389.5 g/mol
InChI Key: WWWUCNCERUYTIE-UHFFFAOYSA-N
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Description

2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine is a complex organic compound that features a pyrazole ring substituted with a methylsulfonylphenyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketoneThe final step involves the coupling of the pyrazole derivative with a pyridine moiety under suitable conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole formation and coupling steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfone derivatives from oxidation, dihydropyrazole derivatives from reduction, and nitro or halogenated derivatives from substitution reactions.

Scientific Research Applications

2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: Similar in structure but with an indole ring instead of a pyrazole ring.

    2-(4-Methylsulfonylphenyl)imidazole: Contains an imidazole ring instead of a pyrazole ring.

    2-(4-Methylsulfonylphenyl)pyrimidine: Features a pyrimidine ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 2-[[3-[3-(4-Methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine lies in its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

2-[[3-[3-(4-methylsulfonylphenyl)phenyl]pyrazol-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-28(26,27)21-10-8-17(9-11-21)18-5-4-6-19(15-18)22-12-14-25(24-22)16-20-7-2-3-13-23-20/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWUCNCERUYTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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